molecular formula C25H23N5O2S B14995346 N-(2,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B14995346
M. Wt: 457.5 g/mol
InChI Key: HBVJUPPZLDRFDS-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and substituted with dimethylbenzenesulfonyl and dimethylphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions . This transition-metal-free strategy is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and quinazoline moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern and the combination of triazole and quinazoline rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O2S/c1-15-10-12-20(18(4)13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)33(31,32)22-14-16(2)9-11-17(22)3/h5-14H,1-4H3,(H,26,27)

InChI Key

HBVJUPPZLDRFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C)C

Origin of Product

United States

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